![molecular formula C15H30SiSn B14220931 Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane CAS No. 820250-81-5](/img/structure/B14220931.png)
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane is a chemical compound that belongs to the class of organotin and organosilicon compounds It is characterized by the presence of both tin (Sn) and silicon (Si) atoms within its molecular structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane typically involves the reaction of trimethylsilylacetylene with trimethyltin chloride in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent quality and yield. Safety measures are also implemented to handle the toxic and reactive nature of the starting materials and intermediates.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its lower oxidation state derivatives.
Substitution: The trimethylstannyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides or hydroxides, while substitution reactions can produce a wide range of functionalized derivatives.
Applications De Recherche Scientifique
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane has several scientific research applications, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane involves its interaction with molecular targets and pathways within a given system. The compound can act as a ligand, binding to metal centers or other reactive sites, thereby influencing the reactivity and properties of the system. The specific molecular targets and pathways depend on the context of its application, such as catalysis, material science, or biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(tributylstannyl)silane: Another organotin-organosilicon compound with similar structural features.
Trimethylsilane: A simpler organosilicon compound without the tin atom.
Tributyltin chloride: An organotin compound without the silicon atom.
Uniqueness
Trimethyl[4-(trimethylstannyl)non-4-EN-1-YN-1-YL]silane is unique due to the presence of both tin and silicon atoms within its structure, which imparts distinct chemical properties and reactivity. This dual functionality makes it a versatile reagent in various chemical transformations and applications.
Propriétés
Numéro CAS |
820250-81-5 |
|---|---|
Formule moléculaire |
C15H30SiSn |
Poids moléculaire |
357.19 g/mol |
Nom IUPAC |
trimethyl(4-trimethylstannylnon-4-en-1-ynyl)silane |
InChI |
InChI=1S/C12H21Si.3CH3.Sn/c1-5-6-7-8-9-10-11-12-13(2,3)4;;;;/h8H,5-7,10H2,1-4H3;3*1H3; |
Clé InChI |
VSMGNTGFQXQNBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCC=C(CC#C[Si](C)(C)C)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


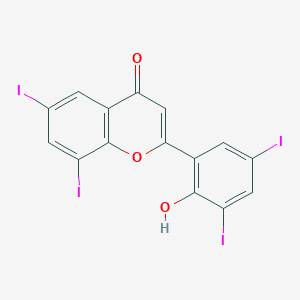
![3-methyl-N,N-dipentyl-4-[(E)-2-quinolin-4-ylethenyl]aniline](/img/structure/B14220858.png)
![Phenol, 3,5-dichloro-4-[1,2-diamino-2-(2-chloro-4-hydroxyphenyl)ethyl]-](/img/structure/B14220866.png)
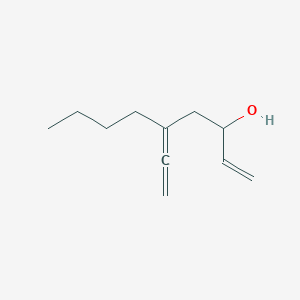
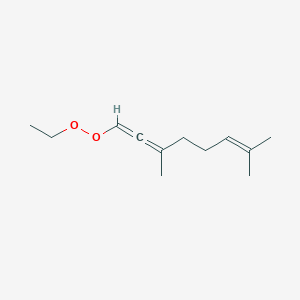

![N~1~-[(2-Fluorophenyl)methyl]-N~2~-(4-methylpentan-2-yl)ethane-1,2-diamine](/img/structure/B14220895.png)
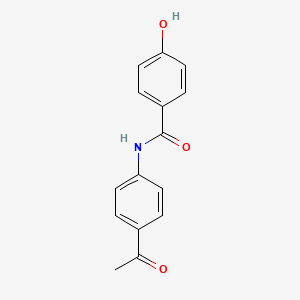
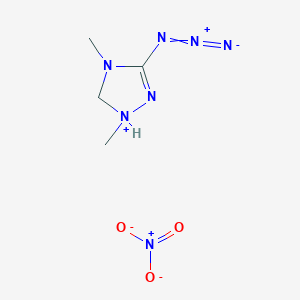
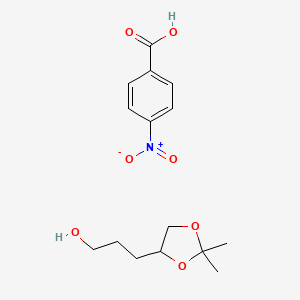
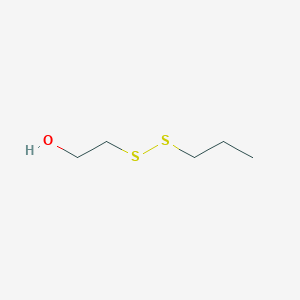
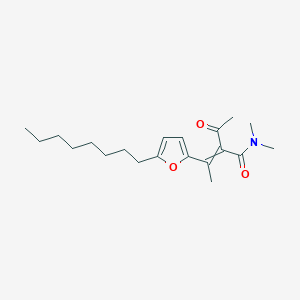
![4-[(E)-Phenyldiazenyl]-2,2'-bipyridine](/img/structure/B14220941.png)
![N-[4-Chloro-5-(methylamino)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B14220947.png)
